Levonorgestrel Impurity B
Overview
Description
Levonorgestrel Impurity B, also known as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one, is a reference standard in the European Pharmacopoeia . It is related to Levonorgestrel, a synthetic progestogen used as an oral contraceptive or emergency contraceptive pill .
Molecular Structure Analysis
The molecular formula of Levonorgestrel Impurity B is C21H28O2 . The InChI string is1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15 (22)13-14 (16)5-7-18 (17)19 (20)10-12-21 (20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1
. Physical And Chemical Properties Analysis
The molecular weight of Levonorgestrel Impurity B is 312.45 g/mol . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Application Summary
Levonorgestrel Impurity B is used as a reference standard in laboratory tests as prescribed in the European Pharmacopoeia .
Results or Outcomes
The outcomes of these tests would vary based on the specific pharmaceutical product being tested. The results would provide valuable information about the identification, purity, and assay of the product .
Bioavailability Prediction
Application Summary
A study focused on the bioavailability prediction of drugs used Levonorgestrel (LVN) released by 1.5 mg generic and brand-name tablets . The study aimed to develop an in vitro model for the bioavailability prediction of drugs .
Methods of Application
The developed method combined a standard dissolution test with an optimized parallel artificial membrane permeability assay (PAMPA) to gain insights into both drug release and gastrointestinal absorption .
Results or Outcomes
The results revealed a significant decrease in the release (15 ± 0.01 μg min −1 vs 30 ± 0.01 μg min −1) and absorption (19 ± 7 × 10 –6 ± 7 cm/s Pe vs 41 ± 15 × 10 –6 cm/s Pe) profiles of a generic LVN tablet when compared to the brand-name formulation . This explained unbalanced in vivo bioequivalence .
Analytical Method Development
Application Summary
Levonorgestrel EP Impurity B can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Levonorgestrel .
Results or Outcomes
The outcomes of these tests would vary based on the specific pharmaceutical product being tested. The results would provide valuable information about the identification, purity, and assay of the product .
Pharma Release Testing
Application Summary
Levonorgestrel Impurity B is suitable for use in several analytical applications including but not limited to pharma release testing .
Results or Outcomes
The outcomes of these tests would vary based on the specific pharmaceutical product being tested. The results would provide valuable information about the identification, purity, and assay of the product .
Quality Control Application
Application Summary
Levonorgestrel EP Impurity B can be used for Quality Controlled (QC) application during commercial production of Levonorgestrel .
Results or Outcomes
The outcomes of these tests would vary based on the specific pharmaceutical product being tested. The results would provide valuable information about the identification, purity, and assay of the product .
Food and Beverage Quality Control Testing
Application Summary
Levonorgestrel Impurity B is suitable for use in several analytical applications including but not limited to food and beverage quality control testing .
Results or Outcomes
The outcomes of these tests would vary based on the specific food or beverage product being tested. The results would provide valuable information about the identification, purity, and assay of the product .
Safety And Hazards
properties
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3/t17-,18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMLVDXPKCBMFQ-MJCUULBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652581 | |
Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levonorgestrel Impurity B | |
CAS RN |
19914-67-1 | |
Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-5(10)-en-20-yn-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8R,9S,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-5(10)-EN-20-YN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8SU3M53QV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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